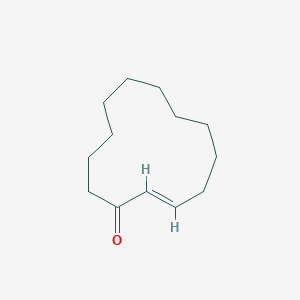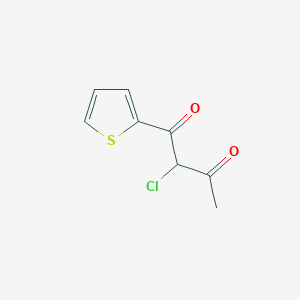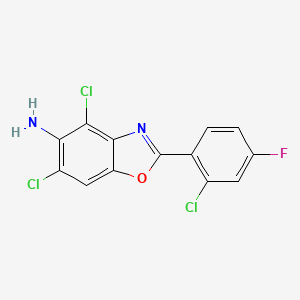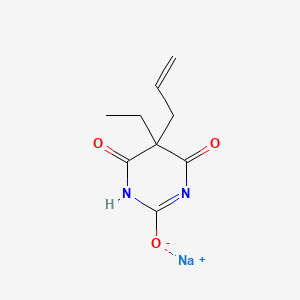
4'-Hydroxyaceclofenac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxyaceclofenac is a major metabolite of aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis . This compound plays a significant role in the therapeutic effects of aceclofenac, contributing to its anti-inflammatory and analgesic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4’-Hydroxyaceclofenac is synthesized from aceclofenac through hydroxylation. The hydroxylation process is typically mediated by cytochrome P450 enzymes, particularly CYP2C9 . The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the hydroxylation process.
Industrial Production Methods: In industrial settings, the production of 4’-Hydroxyaceclofenac involves the use of advanced biotechnological methods to enhance the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Hydroxyaceclofenac undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 4’-Hydroxyaceclofenac, such as quinones, alcohols, and substituted phenols .
Aplicaciones Científicas De Investigación
4’-Hydroxyaceclofenac has a wide range of applications in scientific research, including:
Mecanismo De Acción
4’-Hydroxyaceclofenac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, 4’-Hydroxyaceclofenac has been shown to interfere with the production of interleukins and other inflammatory cytokines, further contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Diclofenac: Another NSAID with similar anti-inflammatory properties.
4’-Hydroxydiclofenac: A metabolite of diclofenac with comparable effects.
5-Hydroxyaceclofenac: Another hydroxylated metabolite of aceclofenac.
Uniqueness: 4’-Hydroxyaceclofenac is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit COX-2 over COX-1 provides it with a better gastrointestinal tolerability profile compared to other NSAIDs .
Propiedades
Fórmula molecular |
C16H13Cl2NO5 |
|---|---|
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
2-[2-[2-(2,6-dichloroanilino)-4-hydroxyphenyl]acetyl]oxyacetic acid |
InChI |
InChI=1S/C16H13Cl2NO5/c17-11-2-1-3-12(18)16(11)19-13-7-10(20)5-4-9(13)6-15(23)24-8-14(21)22/h1-5,7,19-20H,6,8H2,(H,21,22) |
Clave InChI |
OJSDBYUJLSMOHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)NC2=C(C=CC(=C2)O)CC(=O)OCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)

![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)


![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)

![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)

![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)

![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)

